molecular formula C13H16N4O B7541216 1-(3-Cyanophenyl)-3-piperidin-4-ylurea

1-(3-Cyanophenyl)-3-piperidin-4-ylurea

Numéro de catalogue B7541216
Poids moléculaire: 244.29 g/mol
Clé InChI: KNPWYSFEUXZQGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Cyanophenyl)-3-piperidin-4-ylurea, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, and physiological effects have been well characterized.

Mécanisme D'action

1-(3-Cyanophenyl)-3-piperidin-4-ylurea inhibits BTK by binding to the enzyme's ATP-binding site, preventing its activation and downstream signaling. BTK is a critical enzyme in B-cell receptor signaling, and its inhibition leads to decreased proliferation and survival of B-cells. 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK.
Biochemical and Physiological Effects:
1-(3-Cyanophenyl)-3-piperidin-4-ylurea has been shown to induce apoptosis in B-cell lines and inhibit proliferation and survival of primary CLL and MCL cells. In preclinical studies, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has also been shown to enhance the activity of other agents such as venetoclax and rituximab. In clinical trials, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has demonstrated good tolerability and safety profiles, with common adverse events including diarrhea, fatigue, and nausea.

Avantages Et Limitations Des Expériences En Laboratoire

1-(3-Cyanophenyl)-3-piperidin-4-ylurea has several advantages for lab experiments, including its high potency and specificity for BTK inhibition. Its small molecule size also makes it suitable for oral administration in animal studies. However, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has limited solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea's effects may be limited to B-cell malignancies, and its efficacy in other diseases may be limited.

Orientations Futures

There are several potential future directions for research on 1-(3-Cyanophenyl)-3-piperidin-4-ylurea. These include:
1. Combination therapies: 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has shown promise in combination with other agents such as venetoclax and rituximab. Further studies could evaluate its potential in combination with other agents such as immune checkpoint inhibitors or CAR T-cell therapy.
2. Biomarker identification: Biomarkers that predict response to BTK inhibitors such as 1-(3-Cyanophenyl)-3-piperidin-4-ylurea could help identify patients who are most likely to benefit from treatment.
3. Mechanism of resistance: Resistance to BTK inhibitors is a common problem in CLL and other B-cell malignancies. Further studies could investigate the mechanisms of resistance to 1-(3-Cyanophenyl)-3-piperidin-4-ylurea and other BTK inhibitors, and identify strategies to overcome resistance.
4. Non-B-cell malignancies: While BTK is primarily expressed in B-cells, it is also expressed in other cell types such as macrophages and mast cells. Further studies could evaluate the potential of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea in non-B-cell malignancies such as autoimmune diseases or allergic disorders.
In conclusion, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea is a promising small molecule inhibitor that targets BTK and has shown efficacy in preclinical and clinical studies. Its synthesis, mechanism of action, and physiological effects have been well characterized, and it has several advantages for lab experiments. Future research on 1-(3-Cyanophenyl)-3-piperidin-4-ylurea could focus on combination therapies, biomarker identification, mechanism of resistance, and non-B-cell malignancies.

Méthodes De Synthèse

The synthesis of 1-(3-Cyanophenyl)-3-piperidin-4-ylurea involves the reaction of 3-cyanophenyl isocyanate with piperidine-4-carboxylic acid, followed by purification through column chromatography. The yield of the synthesis is typically around 60%, and the purity of the final product can be confirmed through NMR and HPLC analysis.

Applications De Recherche Scientifique

1-(3-Cyanophenyl)-3-piperidin-4-ylurea has been extensively studied for its potential as a therapeutic agent in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In preclinical studies, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has shown potent inhibitory activity against BTK and has been shown to induce apoptosis in B-cell lines. In clinical trials, 1-(3-Cyanophenyl)-3-piperidin-4-ylurea has demonstrated promising efficacy and safety profiles, with ongoing studies evaluating its potential as a monotherapy and in combination with other agents.

Propriétés

IUPAC Name

1-(3-cyanophenyl)-3-piperidin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c14-9-10-2-1-3-12(8-10)17-13(18)16-11-4-6-15-7-5-11/h1-3,8,11,15H,4-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPWYSFEUXZQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanophenyl)-3-piperidin-4-ylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.